molecular formula C27H27N3O5 B613412 Fmoc-Lys(nicotinoyl)-OH CAS No. 252049-11-9

Fmoc-Lys(nicotinoyl)-OH

Cat. No.: B613412
CAS No.: 252049-11-9
M. Wt: 473,52 g/mole
InChI Key: CRRQIRUSEYKWPF-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(nicotinoyl)-OH is a compound used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It is a derivative of lysine, an essential amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nicotinoyl group. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(nicotinoyl)-OH typically involves the protection of the lysine amino group with the Fmoc group The process begins with the attachment of the Fmoc group to the lysine moleculeThe reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the lysine and the nicotinoyl group .

Industrial Production Methods

In an industrial setting, the production of this compound is carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound. The process involves the sequential addition of protected amino acids to a solid resin, followed by the removal of the Fmoc protecting group and the coupling of the next amino acid .

Mechanism of Action

The mechanism of action of Fmoc-Lys(nicotinoyl)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The nicotinoyl group can enhance the solubility and stability of the peptide, facilitating its incorporation into the growing peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Lys(nicotinoyl)-OH is unique due to the presence of the nicotinoyl group, which can provide additional functional properties such as enhanced solubility and stability. This makes it particularly useful in the synthesis of peptides that require these characteristics .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQIRUSEYKWPF-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151217
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-11-9
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Lys(nicotinoyl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Lys(nicotinoyl)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Lys(nicotinoyl)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Lys(nicotinoyl)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Lys(nicotinoyl)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Lys(nicotinoyl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.